molecular formula C15H11ClN2O2 B2373348 (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one CAS No. 866038-33-7

(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Cat. No.: B2373348
CAS No.: 866038-33-7
M. Wt: 286.72
InChI Key: TXAORZNEFJVBGJ-SDQBBNPISA-N
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Description

(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic compound that features a unique structure combining an indole core with a pyrrole ring and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyrrole ring and the chloroacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one include other indole derivatives and pyrrole-containing compounds. Examples include:

  • Indole-3-carbinol
  • 2-(1H-pyrrol-2-yl)ethanamine
  • 3-(2-chloroacetyl)-1H-indole

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-7-14(19)9-5-10(17-8-9)6-12-11-3-1-2-4-13(11)18-15(12)20/h1-6,8,17H,7H2,(H,18,20)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAORZNEFJVBGJ-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CN3)C(=O)CCl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=CN3)C(=O)CCl)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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